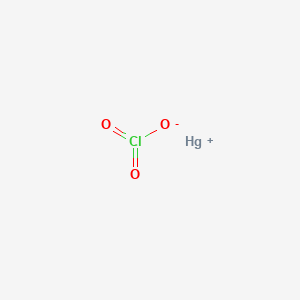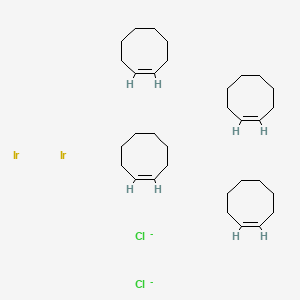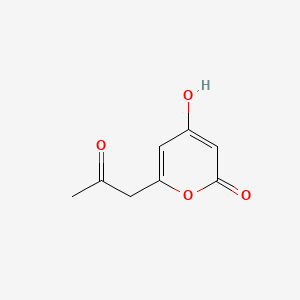
Disodium;oxo(114C)methanediolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oxo(114C)methanediolate, also known as disodium EDTA, is a synthetic compound that is widely used in various scientific research applications. It is a chelating agent that can bind to metal ions and remove them from solutions. Disodium EDTA has been extensively studied due to its unique properties and potential applications in various fields.
Mechanism Of Action
Disodium EDTA works by binding to metal ions and forming a stable complex. The complex is then excreted from the body. Disodium EDTA has a high affinity for calcium, magnesium, and iron ions, which are commonly found in biological systems. The chelating ability of Disodium;oxo(114C)methanediolate EDTA makes it an effective tool for removing metal ions from solutions.
Biochemical and Physiological Effects:
Disodium EDTA has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. In addition, Disodium;oxo(114C)methanediolate EDTA has been shown to have anti-inflammatory effects and can reduce oxidative stress. However, it is important to note that Disodium;oxo(114C)methanediolate EDTA can also chelate essential metal ions, which can have negative effects on biological systems.
Advantages And Limitations For Lab Experiments
Disodium EDTA has several advantages for lab experiments. It is a highly effective chelating agent that can remove metal ions from solutions. Disodium EDTA is also relatively inexpensive and widely available. However, it is important to note that Disodium;oxo(114C)methanediolate EDTA can also chelate essential metal ions, which can interfere with biological processes. In addition, Disodium;oxo(114C)methanediolate EDTA can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for Disodium;oxo(114C)methanediolate EDTA research. One area of interest is the development of new chelating agents that are more selective and have fewer side effects. Another area of interest is the application of Disodium;oxo(114C)methanediolate EDTA in drug delivery systems. Disodium EDTA has been shown to enhance the absorption of certain drugs, which could improve their efficacy. Finally, there is a need for further research on the physiological effects of Disodium;oxo(114C)methanediolate EDTA, particularly on its potential to chelate essential metal ions.
Synthesis Methods
Disodium EDTA is synthesized by reacting ethylenediamine tetraacetic acid (EDTA) with sodium hydroxide. The reaction results in the formation of Disodium;oxo(114C)methanediolate EDTA, which is a white crystalline powder. The synthesis process is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Disodium EDTA has numerous scientific research applications. It is commonly used in biochemistry and molecular biology research to chelate metal ions and remove them from solutions. Disodium EDTA is also used in analytical chemistry to eliminate interference from metal ions in various assays. In addition, it is used in the food industry as a preservative and antioxidant.
properties
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;oxo(114C)methanediolate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)




![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)

